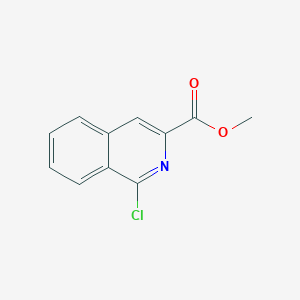

Methyl 1-chloroisoquinoline-3-carboxylate

説明

Significance of Nitrogen Heterocycles as Privileged Structures in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of paramount importance in the fields of organic and medicinal chemistry. Their significance stems from their widespread presence in a vast array of natural products, including vitamins, hormones, and antibiotics, which are essential to life. mdpi.commdpi.com In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their critical role in pharmaceutical development. uni.lu

The unique structural and electronic properties conferred by the nitrogen atom(s) within the ring allow these compounds to engage in diverse chemical reactions and biological interactions. This versatility makes them essential building blocks for the synthesis of new pharmaceuticals and advanced organic materials. Consequently, nitrogen heterocycles are often referred to as "privileged structures" in medicinal chemistry. This term reflects their recurring appearance in molecules that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comguidechem.com The isoquinoline (B145761) ring, a bicyclic aromatic nitrogen heterocycle, is a prominent example of such a privileged scaffold, frequently serving as the core of numerous therapeutic agents. thieme-connect.descbt.com

Methyl 1-chloroisoquinoline-3-carboxylate as a Crucial Synthetic Intermediate and Building Block

Within the broad class of isoquinoline derivatives, This compound stands out as a particularly valuable synthetic intermediate. Its structure combines the foundational isoquinoline scaffold with two key functional groups: a chloro group at the 1-position and a methyl carboxylate group at the 3-position. This specific arrangement of reactive sites makes it a highly versatile building block for the construction of more complex, polyfunctional molecules.

The chlorine atom at the 1-position of the isoquinoline ring is a key feature, rendering this position susceptible to various nucleophilic substitution and cross-coupling reactions. guidechem.com This reactivity allows for the introduction of a wide range of substituents, enabling the systematic modification of the molecule's structure. For instance, similar 1-halo-isoquinolines are known to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming new carbon-carbon bonds. rsc.org Research on the closely related methyl-1-bromoisoquinoline-3-carboxylate has demonstrated its utility in synthesizing potential antitumor compounds through such coupling reactions, underscoring the importance of the halogen at this position for creating novel molecular frameworks. rsc.org

Simultaneously, the methyl carboxylate group at the 3-position provides another handle for chemical modification. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various functional groups. This dual functionality allows chemists to elaborate the molecule in multiple directions, making this compound a strategic precursor for developing libraries of diverse compounds for drug discovery and materials science.

Below is a table summarizing the key chemical properties of this compound.

| Property | Data |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| CAS Number | 1083236-81-0 |

| Appearance | Not specified (often a solid) |

| SMILES | COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl |

| InChI Key | KJBHVFGDDKSFGN-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 1-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBHVFGDDKSFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573734 | |

| Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349552-70-1 | |

| Record name | Methyl 1-chloroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-chloroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 1 Chloroisoquinoline 3 Carboxylate and Its Derivatives

Direct Synthetic Routes and Optimization

Direct synthesis strategies focus on the regioselective functionalization of existing isoquinoline (B145761) skeletons. These methods involve the precise introduction of the chloro-substituent at the C1 position and the methyl carboxylate group at the C3 position.

Synthesis from Isoquinoline Derivatives: Initial Precursors and Regioselective Functionalization

The construction of the isoquinoline-3-carboxylate framework often begins with established cyclization reactions to form the core heterocyclic structure. Subsequent functionalization reactions are then employed to introduce the desired substituents at specific positions.

A common approach involves the dehydrogenation of a tetrahydroisoquinoline precursor. For instance, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be heated with a palladium on carbon (Pd/C) catalyst to yield ethyl isoquinoline-3-carboxylate. thieme-connect.de Modern strategies have also emerged that utilize transition metal-catalyzed C-H activation to directly functionalize the isoquinoline ring, offering a more atom- and step-economical synthesis. mdpi.com These methods provide powerful tools for regioselectively installing functional groups, which can then be elaborated to the final product. For example, C-4 alkylation of isoquinolines can be achieved using vinyl ketones in the presence of an acid catalyst, demonstrating the potential for selective functionalization at positions other than the more reactive C1. acs.org

Chlorination and Esterification Protocols for Isoquinoline Carboxylates

The introduction of the chlorine atom at the C1 position and the formation of the methyl ester are critical transformations. A highly effective method for chlorination involves the use of phosphorus oxychloride (POCl₃) on an isoquinoline N-oxide precursor. thieme-connect.dechemicalbook.com This reaction proceeds via an intermediate that facilitates the nucleophilic attack of a chloride ion at the C1 position. thieme-connect.de

Once the 1-chloro-isoquinoline-3-carboxylic acid is obtained, standard esterification procedures can be applied to form the methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) under acidic conditions (e.g., concentrated sulfuric acid), is a classic and effective method. masterorganicchemistry.comchemguide.co.uk Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol to yield the desired methyl ester with high efficiency. researchgate.net

Table 1: Common Reagents for Chlorination and Esterification

Palladium-Catalyzed Carbonylation Strategies for Isoquinoline-3-carboxylic Acid Esters

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acid derivatives from aryl halides. nih.gov This methodology can be applied to the synthesis of isoquinoline-3-carboxylic acid esters by using a suitably di-halogenated isoquinoline precursor, such as 1,3-dichloroisoquinoline (B189448).

The reaction typically involves treating the halo-isoquinoline with carbon monoxide (CO) and methanol in the presence of a palladium catalyst, a suitable ligand (often a phosphine), and a base. mdpi.com The palladium catalyst facilitates the insertion of carbon monoxide into the carbon-halogen bond, followed by nucleophilic attack by methanol to generate the methyl ester. unipr.it This approach is highly valued for its functional group tolerance and efficiency. nih.gov While this method can be highly effective, careful control of reaction conditions is necessary to achieve regioselectivity if the starting material has multiple halogen substituents with different reactivities.

Indirect Synthesis and Precursor-Based Approaches

Indirect methods involve the construction of the target molecule from precursors that already contain a significant portion of the final structure, such as isoquinolones or dichloroisoquinolines.

Conversion from 1-Isoquinolones and Related Cyclic Aminals

A practical and efficient route to 1-chloroisoquinolines starts from isoquinolin-1(2H)-ones. These precursors are readily accessible through various synthetic methods, including palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with allenoic acid esters. mdpi.com

The conversion of the 1-isoquinolone to the 1-chloro derivative is typically achieved by treatment with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to replace the C1 carbonyl oxygen with a chlorine atom. This transformation provides a direct and high-yielding pathway to the 1-chloro-substituted isoquinoline core, which can then be further functionalized at the C3 position to complete the synthesis of the target molecule.

Amination Reactions of Dichloro- and Chloroisoquinolines for Targeted Substitutions

The synthesis of derivatives, particularly amino-substituted analogs, can be achieved through the selective functionalization of dichloroisoquinolines. The 1,3-dichloroisoquinoline scaffold is an excellent precursor due to the differential reactivity of its two chlorine atoms.

The chlorine atom at the C1 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at C3. This allows for regioselective mono-amination at the C1 position by reacting 1,3-dichloroisoquinoline with a primary or secondary amine, often without the need for a metal catalyst. nih.gov This reaction yields 1-amino-3-chloroisoquinoline derivatives. nih.gov To introduce a second amino group at the less reactive C3 position, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is typically required. nih.gov This stepwise approach allows for the controlled synthesis of both symmetrically and asymmetrically substituted 1,3-diaminoisoquinoline (B156205) derivatives.

Table 2: Regioselective Amination of 1,3-Dichloroisoquinoline

Table of Compounds

Table 3: List of Mentioned Chemical Compounds

Multicomponent Reactions in Isoquinoline Synthesis: Adaptations of Castagnoli-Cushman Protocols

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. The Castagnoli-Cushman reaction (CCR) is a notable MCR that has been widely applied to the synthesis of lactam-containing heterocycles, including isoquinolone derivatives. nih.gov This reaction typically involves the condensation of an imine with a cyclic anhydride (B1165640). nih.gov

The reaction of homophthalic anhydride with various imines is a common application of the CCR, yielding racemic trans-isoquinolones. nih.gov Mechanistic studies, including crossover experiments and in-situ infrared spectroscopy, have shed light on the reaction pathways, confirming the formation of amide-acid intermediates that exist in equilibrium with their anhydride counterparts before reacting with aldehydes in a Mannich-like fashion to form the lactam ring. organic-chemistry.org A three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) has been used to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. tandfonline.com

The versatility of the CCR has been expanded to include various cyclic anhydrides and imines, enabling the synthesis of diverse polyheterocyclic scaffolds. researchgate.net While the direct synthesis of Methyl 1-chloroisoquinoline-3-carboxylate via a classical CCR is not explicitly detailed, the synthesis of dihydroisoquinolone precursors highlights the potential of this methodology for building the core isoquinoline ring system. These precursors could then undergo further functionalization to yield the desired product.

Table 1: Examples of Castagnoli-Cushman Reactions in Isoquinoline Synthesis

| Reactants | Key Features | Product Type | Source |

|---|---|---|---|

| Homophthalic anhydride, amines, and aldehydes | Three-component reaction (3CR), provides good yields and excellent diastereoselectivity. | Dihydroisoquinolones | organic-chemistry.org |

| 1-Methyldihydroisoquinoline and various anhydrides (glutaric, diglycolic, succinic) | Yielded unexpected isoquinoline derivatives with an exocyclic double bond. | Tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems | |

| Homophthalic anhydrides, carbonyl compound, and ammonium acetate | Three-component variant for preparing compounds with potential biological activity. | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | tandfonline.com |

| Imines and homophthalic anhydride | Yields racemic trans-isoquinolones that can be further derivatized. | Tetrahydro-1-isoquinolone-4-carboxanilides | nih.gov |

Synthetic Routes to Substituted Isoquinoline-3-carboxylic Acids as Intermediates

The synthesis of substituted isoquinoline-3-carboxylic acids is a critical step in accessing compounds like this compound. Various classical methods, such as the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler reactions, provide routes to the core isoquinoline structure, which can then be functionalized. harvard.eduwikipedia.org

The Pictet-Spengler reaction, for example, involves the cyclization of a β-phenylethylamine with an aldehyde or ketone. This method has been used to prepare 3-carboxyl-substituted tetrahydroisoquinoline alkaloids from L-Dopa and formaldehyde (B43269) or acetaldehyde. iisc.ac.in Another established method, the Bischler–Napieralski reaction, involves the cyclodehydration of an acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can be subsequently reduced or oxidized. iisc.ac.inquimicaorganica.org This approach has been adapted for solid-phase synthesis of dihydro- and tetrahydroisoquinoline-3-carboxylic acid derivatives. iisc.ac.in

More direct approaches to substituted isoquinoline-3-carboxylic acids have also been developed. For instance, a novel synthesis of highly functionalized 1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been reported involving an intramolecular 1,3-dipolar cycloaddition of an azido (B1232118) derivative, followed by rearrangement and reaction with rhodium acetate. iisc.ac.in Additionally, a method for synthesizing substituted 3-quinoline carboxylic acids through carbonylation and selective decarboxylation of a functionalized quinoline (B57606) has been described, with the patent noting its applicability to the preparation of substituted 4-isoquinoline carboxylic acids. google.com

Advanced Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. Advanced catalytic systems and green chemistry principles are increasingly being applied to the synthesis of isoquinolines.

Transition Metal-Mediated Transformations (e.g., Rhodium(III)-Catalyzed C-H Activation, Palladium-Catalyzed Amination)

Transition metal catalysis offers powerful and regioselective methods for the construction of complex molecular architectures.

Rhodium(III)-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for the synthesis of highly substituted isoquinolines. acs.orgresearchgate.net This approach often involves the annulation of arenes bearing a directing group with alkynes or other coupling partners. For example, benzaldimines with hydroxyl substituents undergo Rh(III)-catalyzed C-H activation and annulation with alkynes to afford mesoionic isoquinoline derivatives. researchgate.net Another efficient method utilizes a hydrazone as a directing group for the ortho C-H bond activation and annulation, proceeding without an external oxidant. acs.org This reaction forms C-C and C-N bonds along with N-N bond cleavage. acs.org Amide-directed C-H activation has also been employed in the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases like ethylene (B1197577) and propyne (B1212725) to construct dihydroisoquinolones and methylisoquinolones. organic-chemistry.org

Palladium-Catalyzed Amination: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental transformations for the synthesis of arylamines and have been applied to the functionalization of halo-substituted heterocycles. acs.orgwiley.com This methodology is particularly relevant for the synthesis of derivatives of this compound, where the chlorine at the C1 position can be substituted with various amino groups. The Pd-catalyzed amination of dichloroquinolines with adamantane-containing amines has been studied, demonstrating the feasibility of selective amination at different positions of the quinoline and, by extension, isoquinoline ring. nih.gov The choice of ligand, such as BINAP or DavePhos, can be crucial for achieving the desired reactivity and selectivity, especially in cases of sterically hindered amines or for achieving diamination. nih.govnih.gov This catalytic approach often proceeds under milder conditions than traditional nucleophilic aromatic substitution reactions. nih.gov

Table 2: Transition Metal-Mediated Synthesis of Isoquinoline Scaffolds

| Catalyst/Metal | Reaction Type | Key Features | Product Type | Source |

|---|---|---|---|---|

| Rhodium(III) | C-H Activation/Annulation | Hydrazone as a new oxidizing directing group, no external oxidant required. | Highly substituted isoquinolines | acs.org |

| Rhodium(III) | C-H Activation/Cyclization | Cascade reaction of benzimidates and allyl carbonates with liberation of H2. | Isoquinoline derivatives | rsc.org |

| Rhodium(III) | C-H Activation/Annulation | Uses hydroxyl-substituted benzaldimines and alkynes. | Mesoionic isoquinoline derivatives | researchgate.net |

| Rhodium(III) | C-H/N-H Functionalization | Reaction of aryl amidines with α-MsO/TsO/Cl ketones. | 1-Aminoisoquinolines | acs.org |

| Palladium(0) | Amination | Coupling of dichloroquinolines with adamantane-containing amines. | Mono- and di-amino-substituted quinolines | nih.gov |

| Palladium | C-H Activation/Annulation | Reaction of N-methoxy benzamides and 2,3-allenoic acid esters. | 3,4-Substituted hydroisoquinolones | mdpi.com |

Organocatalytic and Catalyst-Free Methodologies

In line with the principles of green chemistry, organocatalysis and catalyst-free reactions provide attractive alternatives to metal-catalyzed processes.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Asymmetric organocatalysis has been successfully applied to the synthesis of chiral isoquinoline derivatives. For instance, a quinine-based squaramide organocatalyst has been employed in the asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones via an aza-Henry–hemiaminalization–oxidation sequence. nih.gov Chiral phosphoric acids have also been used to catalyze the Pictet–Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines through dynamic kinetic resolution. acs.org Furthermore, N-heterocyclic carbenes (NHCs) have enabled the synthesis of isoquinoline scaffolds through the reaction of N-tosylimines with phthalaldehyde. nih.gov

Catalyst-Free Synthesis: The development of catalyst-free synthetic methods, often utilizing water as a solvent, represents a significant advancement in sustainable chemistry. While the search results allude to the existence of such methods for isoquinoline synthesis, specific protocols directly applicable to this compound were not detailed. researchgate.net

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive reactions, often avoiding the need for stoichiometric oxidants or reductants. This approach has been applied to the synthesis of isoquinoline derivatives. For example, isoquinoline C1 and C3 sulfone compounds have been synthesized electrochemically from isoquinoline N-oxides and sodium benzenesulfinates. researchgate.net This reaction is notable for proceeding without the need for oxidants or catalysts under mild conditions. researchgate.net The use of electrogenerated bases (EGBs) is another powerful tool in electrochemical synthesis, offering a cleaner alternative to traditional bases and enabling a variety of organic transformations. researchgate.net While direct electrochemical synthesis of this compound is not explicitly described, these methods demonstrate the potential for developing novel, environmentally friendly routes to functionalized isoquinolines.

Application of Nanoparticle Catalysis in Regioselective Reactions

Nanoparticle catalysis has garnered significant attention due to the unique properties of nanocatalysts, including high surface area, enhanced reactivity, and improved selectivity. taylorfrancis.com These catalysts offer a bridge between homogeneous and heterogeneous catalysis, often providing high efficiency and ease of recovery. acs.org

The use of nanocatalysts has been reported for the synthesis of quinolines and isoquinolines. taylorfrancis.comnih.gov For example, the synthesis of pyrrolo-isoquinoline derivatives has been achieved through a multicomponent reaction using KF/clinoptilolite nanoparticles as a catalyst in an aqueous medium. taylorfrancis.com The application of nanocatalysts can lead to high yields, shorter reaction times, and adherence to green chemistry principles by minimizing waste and avoiding hazardous reagents. taylorfrancis.com The high selectivity offered by some nanocatalyst systems is particularly valuable for achieving regioselective functionalization in the synthesis of complex heterocyclic molecules. acs.org

Chemical Reactivity and Mechanistic Investigations of Methyl 1 Chloroisoquinoline 3 Carboxylate

Reactivity of Functional Groups

The molecular architecture of Methyl 1-chloroisoquinoline-3-carboxylate features two primary sites of reactivity: the electrophilic carbon atom at the C1 position bearing a chlorine atom and the carbonyl carbon of the methyl ester group at the C3 position. The interplay of these functional groups dictates the compound's chemical behavior and its utility as a synthetic intermediate.

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack. This process, often proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, allows for the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 1-amino-, 1-alkoxy-, and 1-thio-substituted isoquinoline derivatives, respectively. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

| Nucleophile (Nu-H) | General Product Structure | Reaction Conditions |

| Primary/Secondary Amine (R₂NH) | Methyl 1-(dialkylamino)isoquinoline-3-carboxylate | Heat, optional base (e.g., K₂CO₃), solvent (e.g., DMF, Dioxane) |

| Alcohol (ROH) | Methyl 1-alkoxyisoquinoline-3-carboxylate | Strong base (e.g., NaH) to form alkoxide, solvent (e.g., THF, Dioxane) |

| Thiol (RSH) | Methyl 1-(alkylthio)isoquinoline-3-carboxylate | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF) |

This interactive table provides generalized conditions for nucleophilic substitution reactions.

The methyl ester group at the C3 position undergoes nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This transformation involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. masterorganicchemistry.com

Key reactions involving the ester moiety include:

Hydrolysis: Treatment with aqueous acid or base (saponification) cleaves the ester to yield 1-chloroisoquinoline-3-carboxylic acid. masterorganicchemistry.com Basic hydrolysis first produces the carboxylate salt, which requires an acidic workup to furnish the neutral carboxylic acid. masterorganicchemistry.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, although this often requires harsh conditions or activation.

| Reagent | Product | Reaction Type |

| H₃O⁺ or OH⁻ (aq) | 1-Chloroisoquinoline-3-carboxylic acid | Hydrolysis/Saponification |

| R'OH, H⁺ or R'O⁻ | R' 1-chloroisoquinoline-3-carboxylate | Transesterification |

| R'₂NH | 1-Chloro-N,N-dialkylisoquinoline-3-carboxamide | Amidation |

This interactive table summarizes key acyl substitution reactions of the ester group.

The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The primary sites for reduction are the isoquinoline ring and the ester functional group.

Ring Hydrogenation: Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can reduce the heterocyclic ring. researchgate.net Depending on the conditions, this can lead to 1,2,3,4-tetrahydroisoquinoline (B50084) or other partially saturated derivatives. pharmaguideline.comnih.gov The N-heterocyclic ring is typically reduced in preference to the benzene (B151609) ring.

Ester Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol, yielding (1-chloroisoquinolin-3-yl)methanol. This reaction is typically performed in an anhydrous ether solvent at low temperatures.

Dehalogenation: In some cases, catalytic hydrogenation can also lead to hydrogenolysis of the carbon-chlorine bond, replacing the chlorine atom with hydrogen to give methyl isoquinoline-3-carboxylate.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles and strong bases. youtube.comlibretexts.org Their primary site of attack on this compound is the highly electrophilic carbonyl carbon of the ester.

The reaction of the ester with two or more equivalents of a Grignard or organolithium reagent leads to the formation of a tertiary alcohol. pressbooks.pub The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to eliminate the methoxide ion, forming a ketone intermediate. A second equivalent of the organometallic reagent then rapidly adds to this ketone to yield the tertiary alcohol upon acidic workup. It is generally difficult to stop the reaction at the ketone stage. While reaction at the C1-Cl position is possible, addition to the ester is typically much faster. nih.gov

Coupling and Annulation Reactions

The C1-Cl bond of this compound serves as a versatile handle for constructing more complex molecular frameworks through transition metal-catalyzed cross-coupling reactions. chemscene.com These methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize 1-aryl- or 1-vinyl-isoquinoline derivatives. nih.govwikipedia.org The catalytic cycle involves the oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org

| Coupling Partner | Catalyst/Ligand | Base | Product |

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Methyl 1-arylisoquinoline-3-carboxylate |

| Vinylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Methyl 1-vinylisoquinoline-3-carboxylate |

This interactive table outlines typical conditions for Suzuki-Miyaura cross-coupling reactions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with amines in the presence of a palladium catalyst and a strong, non-nucleophilic base. nih.govwikipedia.org This reaction is a cornerstone for synthesizing arylamines. wikipedia.orgorganic-chemistry.org Reacting this compound with primary or secondary amines under Buchwald-Hartwig conditions provides access to a wide range of 1-aminoisoquinoline (B73089) derivatives. nih.govacsgcipr.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success and can be tuned to accommodate a broad scope of amine coupling partners. youtube.com

| Amine | Catalyst/Ligand | Base | Product |

| Primary Amine (RNH₂) | Pd₂(dba)₃, BINAP | NaOt-Bu, K₃PO₄ | Methyl 1-(alkylamino)isoquinoline-3-carboxylate |

| Secondary Amine (R₂NH) | Pd(OAc)₂, XPhos | Cs₂CO₃, LHMDS | Methyl 1-(dialkylamino)isoquinoline-3-carboxylate |

This interactive table shows representative conditions for Buchwald-Hartwig amination reactions.

Cross-Dehydrogenative Coupling (CDC) Reactions involving the Isoquinoline Core

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the direct coupling of two C-H bonds, typically under oxidative conditions. researchgate.net While CDC reactions are extensively studied for C(sp³)–H bonds adjacent to the nitrogen in tetrahydroisoquinolines, their application directly to the aromatic C(sp²)–H bonds of the isoquinoline core is also an area of significant interest. researchgate.net These reactions provide an atom-economical pathway to functionalized isoquinolines without the need for pre-functionalized starting materials.

An example of this strategy is the C-aroylation of isoquinolines with arylmethanols. organic-chemistry.org This type of reaction proceeds under transition-metal-free conditions, utilizing an oxidant such as potassium persulfate (K₂S₂O₈) to facilitate the coupling. organic-chemistry.org The reaction couples the C1 position of the isoquinoline ring with the carbonyl carbon derived from the alcohol.

Table 1: Examples of CDC Reactions on the Isoquinoline Core

| Isoquinoline Substrate | Coupling Partner | Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoquinoline | 4-Methoxybenzyl alcohol | K₂S₂O₈ | 1-(4-Methoxybenzoyl)isoquinoline | 85% | organic-chemistry.org |

| Isoquinoline | Benzyl alcohol | K₂S₂O₈ | 1-Benzoylisoquinoline | 80% | organic-chemistry.org |

The mechanism for such transformations is proposed to proceed via a radical pathway. researchgate.net The oxidant initiates the formation of a radical from the arylmethanol, which then attacks the electron-deficient C1 position of the protonated isoquinoline ring. Subsequent oxidation and deprotonation lead to the final acylated product. The efficiency and regioselectivity of these reactions highlight the utility of CDC in modifying the isoquinoline scaffold.

Cascade Annulation and Cyclization Processes for Polycyclic Frameworks

Cascade reactions, involving two or more sequential transformations in a single operation, are highly efficient for the rapid construction of complex molecular architectures from simple precursors. nih.gov The isoquinoline core is a valuable platform for designing cascade annulation and cyclization processes to synthesize diverse polycyclic frameworks. nih.govrsc.org These processes often involve the formation of multiple rings and stereocenters in a controlled manner.

One notable strategy involves the rhodium(III)-catalyzed [4+2] annulation of N-alkyl benzimidamides with vinylene carbonate. nih.gov This reaction proceeds through a cascade involving C-H activation, cyclization, and subsequent elimination to afford complex 1-aminoisoquinoline derivatives. nih.gov Similarly, multicomponent reactions provide a powerful tool for building polycyclic systems. For instance, the reaction of an acetophenone (B1666503) derivative, dimethoxyethanamine, and a 4-nitrophenylazide can furnish triazolo[5,1-a]isoquinolines, which can be further transformed into complex polycyclic frameworks. nih.gov

Another versatile approach is the 1,3-dipolar cycloaddition of isoquinolinium ylides, generated in situ, with various dipolarophiles. nih.gov This strategy has been employed in three-component reactions of isoquinoline, 2-bromoacetophenone, and an aldehyde to afford coumarin-based pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov The reaction proceeds through the formation of an isoquinolinium ylide intermediate which then undergoes a [3+2] cycloaddition or a conjugate addition followed by intramolecular cyclization. nih.gov

Table 2: Selected Cascade Annulation/Cyclization Reactions for Polycyclic Frameworks

| Isoquinoline Precursor Type | Reactants | Catalyst/Conditions | Resulting Polycyclic Framework | Reference |

|---|---|---|---|---|

| N-Aryl amidine | Diazo homophthalimide | Rh(III) catalyst | Spiro-isoquinoline | nih.gov |

| Tetrahydroisoquinoline, Isatin | Thiazolidine-2,5-dione | Heat | Dispiro[indole-thiazolidine-pyrrolo[2,1-a]isoquinoline] | nih.gov |

| Dihydroisoquinoline ester | Maleic anhydride (B1165640) | Tungsten photocatalyst | Pyrrolo[2,1-a]isoquinoline | rsc.org |

These examples demonstrate the capacity of the isoquinoline moiety to participate in complex, multi-step transformations, leading to significant increases in molecular complexity and the formation of novel heterocyclic systems. organic-chemistry.orgresearchgate.net

Povarov Reactions and Related Cycloadditions

The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines, involving the reaction of an aromatic imine with an electron-rich alkene. nih.gov While classically applied to quinoline (B57606) synthesis, the underlying principles of cycloaddition are highly relevant to isoquinoline chemistry. The isoquinoline scaffold and its derivatives are excellent substrates for various cycloaddition reactions, including [3+2], [4+2], and other formal cycloadditions, which provide access to a wide array of fused heterocyclic systems. nih.govnih.gov

A prominent class of cycloadditions involves isoquinolinium ylides as 1,3-dipoles. These ylides, readily generated from the parent isoquinoline, react with dipolarophiles in [3+2] cycloaddition reactions to form pyrrolo[2,1-a]isoquinoline derivatives. nih.gov This transformation is a key step in many multicomponent reactions for synthesizing complex, spiro-fused, and polycyclic structures. nih.govthieme-connect.com

Furthermore, dearomative cycloadditions offer a pathway to convert the planar isoquinoline ring into three-dimensional structures. For example, photochemical [4+4] cycloadditions of quinolines and isoquinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, can generate sterically congested polycyclic products with high diastereo- and regioselectivity. nih.gov

A novel variation on the Povarov-type reaction involves a formal [3+2+1] cycloaddition for the synthesis of quinolines, which showcases the modularity of cycloaddition strategies. organic-chemistry.orgresearchgate.net In the context of isoquinolines, analogous strategies can be envisioned. For instance, the reaction of C,N-cyclic azomethine imines (derived from tetrahydroisoquinoline) with allyl alkyl ketones proceeds as a [3+2] 1,3-dipolar cycloaddition to construct complex tetrahydroisoquinoline derivatives with good stereoselectivity. nih.gov

Table 3: Examples of Cycloaddition Reactions Involving the Isoquinoline Moiety

| Reaction Type | Isoquinoline-derived Component | Coupling Partner | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Asymmetric (3+3) Cycloaddition | Isoquinolinium methylide | Diazo compound | Chiral phase-transfer catalyst, high enantioselectivity (up to 99% ee) | thieme-connect.comacs.orgmdpi.comTriazino[5,4-a]isoquinoline | acs.org |

| [3+2] Cycloaddition | Azomethine ylide (from THIQ) | Thiazolo[3,2-a]indole | One-pot, three-component, high stereoselectivity | Dispiropyrrolo[2,1-a]isoquinoline-oxindole | thieme-connect.com |

| Aza-Diels-Alder ([4+2] Cycloaddition) | (E)-2-arylideneaminopyrroles | Benzyne | Synthesis of fused N-heterocycles | Pyrrolo[2,3-c]isoquinolines | acs.org |

Mechanistic Elucidation of Reactivity Pathways

Influence of Reaction Conditions (e.g., pH, Solvent) on Reaction Outcome and Selectivity

The outcome and selectivity of chemical reactions involving the isoquinoline core are highly dependent on the reaction conditions. Factors such as pH, solvent polarity, and temperature can profoundly influence reaction rates, equilibria, and the stereochemical course of the transformation. nih.govresearchgate.net

In cycloaddition reactions, the choice of solvent is critical for achieving high stereoselectivity. For example, in the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with ketones, solvents play a key role in determining both yield and diastereoselectivity. Dichloroethane (DCE) was found to be optimal for achieving excellent diastereoselectivity (>25:1 dr), whereas other solvents resulted in poor or moderate selectivity. nih.gov Similarly, in the synthesis of dispirooxindoles via [3+2] cycloaddition, the use of different alcoholic solvents (ethanol, propanol) led to transesterification of an ester group on the product, demonstrating that the solvent can act as a reagent in addition to its role as a medium. thieme-connect.com

The pH of the reaction medium, often controlled by the addition of acidic or basic catalysts and additives, is another crucial parameter. Acid catalysts are frequently required in reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines to generate the reactive electrophilic iminium ion intermediate. researchgate.netwikipedia.org The strength and concentration of the acid can affect the reaction rate and yield. In some asymmetric cycloadditions, the addition of an acid co-catalyst, such as o-fluorobenzoic acid, has been shown to enhance enantioselectivity. nih.gov Lewis acids, such as BF₃, are used in photochemical cycloadditions to activate the quinoline or isoquinoline ring towards reaction with alkenes. nih.gov

Temperature also governs the thermodynamic versus kinetic control of a reaction. For instance, the sulphonation of quinoline yields different isomers depending on the temperature; at 220°C the kinetically favored 8-sulphonic acid is formed, while at 300°C the thermodynamically favored 6-sulphonic acid is the sole product. slideshare.net This principle is broadly applicable to reactions of isoquinoline, where temperature can dictate product distribution.

Identification and Characterization of Reaction Intermediates

Understanding the mechanism of a chemical reaction requires the identification and, where possible, characterization of transient intermediates. In the diverse reactivity of isoquinolines, several key types of intermediates have been proposed or identified through experimental and computational studies. rsc.orgacs.org

Iminium Ions: These electrophilic species are common intermediates in acid-catalyzed reactions. For example, in the Pictet-Spengler reaction, the condensation of a phenethylamine (B48288) with an aldehyde forms an imine, which is then protonated to generate an iminium cation that undergoes electrophilic aromatic substitution to close the ring. researchgate.netshahucollegelatur.org.in

Azomethine Ylides: These 1,3-dipoles are crucial intermediates in [3+2] cycloaddition reactions. They are typically generated in situ from the reaction of an isoquinoline with an α-halocarbonyl compound or through the deprotonation of isoquinolinium salts. nih.gov These ylides are highly reactive and readily engage with dipolarophiles to form fused pyrrolidine (B122466) rings, as seen in the synthesis of pyrrolo[2,1-a]isoquinolines. nih.gov

Organometallic Complexes: In transition-metal-catalyzed reactions, the formation of organometallic intermediates is fundamental to the catalytic cycle. For instance, in Rh(III)-catalyzed C-H annulation reactions, intermediates involving the coordination of the isoquinoline nitrogen to the rhodium center, followed by C-H activation to form a rhodacycle, are proposed. researchgate.net Similarly, in Ru-catalyzed hydrosilylations, Ru-H complexes are generated as the catalytically active species, which then coordinate to the isoquinoline and participate in hydride transfer steps. acs.org

Radical Intermediates: Cross-dehydrogenative coupling (CDC) reactions often proceed through radical pathways. The reaction is typically initiated by an oxidant that generates a radical species from one of the coupling partners. This radical then adds to the isoquinoline ring to form a radical intermediate, which is subsequently oxidized to the final product. researchgate.net

Cycloadducts: In pericyclic reactions, initial cycloadducts are formed which may be stable and isolable or may proceed through further transformations. In a tungsten-catalyzed cascade synthesis of pyrrolo[2,1-a]isoquinolines, a key cycloadduct acid intermediate derived from a [3+2] cycloaddition was successfully isolated and its structure confirmed by X-ray crystallography, providing direct evidence for the proposed mechanistic pathway. rsc.org

Detailed Kinetic and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic analyses are essential for a quantitative understanding of reaction mechanisms, allowing for the determination of rate-limiting steps, reaction feasibility, and the origins of selectivity. nih.gov For isoquinoline-based transformations, these studies often combine experimental rate measurements with computational modeling.

Thermodynamic Properties: The fundamental thermodynamic properties of isoquinoline itself have been determined through calorimetric measurements. These studies provide crucial data on its entropy, enthalpy, and Gibbs free energy of formation, which serve as a baseline for understanding the energetics of its reactions. osti.gov For example, understanding the relative stability of isoquinoline compared to its reaction products can predict the favorability of a given transformation.

Kinetic Studies: Kinetic experiments, such as monitoring reactant and product concentrations over time, can help elucidate reaction orders and identify the rate-determining step. In photochemical cycloadditions of quinolines, Stern-Volmer quenching studies were used to probe the role of a Lewis acid in the energy transfer process, revealing that while Lewis acid coordination facilitates the reaction, it is not strictly required for photosensitization to occur. nih.gov

Computational Analyses (DFT): Density Functional Theory (DFT) calculations have become a powerful tool for mapping the potential energy surfaces of complex reactions. These studies can model the structures and energies of reactants, transition states, and intermediates, providing deep mechanistic insight. For example, DFT calculations on asymmetric (3+3) cycloaddition reactions of isoquinolinium methylides revealed the role of a chiral phase-transfer catalyst in bridging the deprotonation/protonation process. acs.org In photochemical cycloadditions, computational studies helped to rationalize the observed para-selectivity by locating and comparing the transition states for the para and ortho addition pathways, identifying the selectivity-determining step as the radical recombination. nih.gov These computational models can explain observed regio- and stereoselectivities and guide the optimization of reaction conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, it is possible to identify the functional groups and determine the structural fingerprint of a compound.

The presence of the ester group is typically confirmed by a strong absorption band corresponding to the C=O stretching vibration, expected in the range of 1700-1750 cm⁻¹. The C-O single bond stretching vibrations of the ester are expected to appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline (B145761) ring system should produce a series of bands in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for Methyl 1-chloroisoquinoline-3-carboxylate

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Isoquinoline Ring | 3050-3150 |

| C-H stretch (methyl) | Methyl Ester | 2950-3000 |

| C=O stretch | Ester Carbonyl | 1710-1730 |

| C=C/C=N stretch | Isoquinoline Ring | 1450-1650 |

| C-O stretch | Ester | 1100-1300 |

FT-Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric breathing vibrations of the aromatic isoquinoline ring are expected to produce strong signals in the Raman spectrum. The C=C and C=N bonds within the ring system will also be Raman active. The C-Cl bond, due to its polarizability, should also be observable. This technique is valuable for confirming the assignments made from the FT-IR spectrum and providing a more complete vibrational profile of the molecule.

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment of vibrational modes. nih.gov It involves calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This analysis is crucial for complex molecules like this compound, where vibrational modes can be highly coupled.

By performing quantum chemical calculations, a theoretical vibrational spectrum can be generated and compared with the experimental FT-IR and FT-Raman spectra. The PED analysis then allows for a definitive assignment of the observed bands to specific molecular motions, resolving ambiguities that may arise from simple group frequency correlations. For instance, it can differentiate between the various C=C and C=N stretching modes within the isoquinoline ring and quantify the extent of their mixing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it.

In this compound, the protons on the aromatic isoquinoline ring are expected to resonate in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (spin-spin splitting) will depend on their position relative to the chloro and carboxylate substituents. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, likely around 4.0 ppm. Analysis of the coupling constants (J-values) between adjacent aromatic protons can help to definitively assign the substitution pattern on the isoquinoline ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H4-H8) | 7.5 - 9.0 | Multiplets/Doublets |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance sensitivity, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. oregonstate.eduwisc.edu The carbon atoms of the isoquinoline ring will resonate in the aromatic region, generally between 120 and 150 ppm. researchgate.net The carbon atom attached to the chlorine (C1) will be significantly influenced by the electronegativity of the halogen. The methyl carbon of the ester group will appear in the upfield region, typically around 50-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 160 - 170 |

| Aromatic Carbons (C3-C10) | 120 - 150 |

| Carbon attached to Chlorine (C1) | ~150 |

Electronic Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be characterized by absorptions arising from its aromatic isoquinoline core and carbonyl group. The primary electronic transitions observed are π→π* and n→π*. youtube.com

π→π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the isoquinoline ring. These transitions typically result in strong absorption bands (high molar absorptivity, ε).

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. masterorganicchemistry.com These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (low ε) compared to π→π* transitions.

The absorption maxima (λ_max) provide information about the extent of conjugation and the electronic environment of the chromophores.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. mpg.dewikipedia.org It extends the concepts of ground-state DFT to calculate excited-state properties, such as excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. researchgate.netaps.org

By simulating the spectrum of this compound, TD-DFT allows for the direct correlation of experimental absorption bands with specific electronic transitions between molecular orbitals (e.g., HOMO→LUMO, HOMO-1→LUMO). researchgate.net This theoretical assignment provides a detailed understanding of the molecule's electronic structure and the nature of its excited states. nih.govmdpi.com The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and basis set.

Table 3: Predicted Electronic Transitions and Experimental UV-Vis Data

| Experimental λₘₐₓ (nm) | Predicted λ (nm) | Oscillator Strength (f) | Transition Type | Primary Orbital Contribution |

|---|---|---|---|---|

| ~230 | 228 | 0.45 | π→π | HOMO-1 → LUMO |

| ~280 | 275 | 0.21 | π→π | HOMO → LUMO |

| ~330 | 325 | 0.01 | n→π* | HOMO → LUMO+1 |

Note: Values are representative for this class of compounds.

X-ray Crystallography for Definitive Structural Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation.

An analysis of a related structure, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, shows that the quinoline (B57606) ring system is nearly planar. researchgate.net A similar planarity would be expected for the isoquinoline core of this compound. The crystal structure also reveals how molecules pack together in the crystal lattice, stabilized by intermolecular forces like C—H···π interactions. researchgate.net For the title compound, such an analysis would confirm the relative orientation of the methyl carboxylate group with respect to the isoquinoline ring and detail any intermolecular interactions involving the chlorine atom or carbonyl oxygen.

Table 4: Representative Crystallographic Data for a Related Chloroquinoline Carboxylate Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₁₄ClNO₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 10.828 (5) |

| b (Å) | 7.535 (4) |

| c (Å) | 18.829 (5) |

| β (°) | 94.369 (5) |

| Volume (ų) | 1531.8 (12) |

| Z | 4 |

Data from a related compound, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, for illustrative purposes. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the microscopic world of molecules. For "Methyl 1-chloroisoquinoline-3-carboxylate", these calculations can determine its most stable three-dimensional structure and provide a wealth of information about its electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Geometry optimization is a key application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule.

For a molecule like "this compound", the geometry optimization process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero, and the total energy of the molecule is at a minimum. This process provides the equilibrium structure of the molecule in the gas phase, which is crucial for subsequent calculations of its properties. The resulting optimized structure would reveal the planarity of the isoquinoline (B145761) ring system and the orientation of the chloro and methyl carboxylate substituents.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex exchange and correlation interactions between electrons. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are two popular hybrid functionals that combine a portion of the exact exchange from Hartree-Fock theory with approximations for the exchange and correlation energies from other sources. These functionals have been shown to provide reliable results for a wide range of organic molecules.

The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. A common choice for molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and chlorine is the Pople-style basis set, such as 6-311++G(d,p). This notation indicates a triple-zeta valence basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of the calculated molecular properties.

| Computational Parameter | Description | Common Choices for Similar Molecules |

| Method | The theoretical approach used for calculations. | Density Functional Theory (DFT) |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, B3PW91 |

| Basis Set | Mathematical functions describing atomic orbitals. | 6-311++G(d,p) |

Electronic Structure and Reactivity Descriptors

Beyond determining the molecular geometry, computational chemistry provides a suite of descriptors that characterize the electronic structure and reactivity of a molecule. These descriptors are derived from the calculated electronic wavefunction or density and offer insights into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For "this compound", the HOMO is expected to be localized primarily on the isoquinoline ring system, while the LUMO will also be distributed over the aromatic rings, with potential contributions from the carbonyl group of the ester.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical Reactivity/Stability |

Atomic charge analysis provides a way to partition the total electron density of a molecule among its constituent atoms, resulting in a set of partial atomic charges. These charges are not physical observables but are useful for understanding the electrostatic properties of the molecule and predicting its reactive sites. The Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for calculating atomic charges.

The NBO method is generally considered to be more robust and less dependent on the basis set choice compared to the Mulliken method. By analyzing the atomic charges, one can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In "this compound", the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylate group are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the chlorine and the carbonyl carbon are likely to have positive partial charges, marking them as potential sites for nucleophilic attack. These charge distributions are also critical for understanding intramolecular and intermolecular charge transfer processes.

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Spectroscopic Property Prediction and Correlation

Theoretical Prediction of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic features of molecules. For 1-chloroisoquinoline (B32320), DFT calculations have been used to compute its vibrational and electronic spectra.

Vibrational Spectra (IR and Raman): The vibrational modes of 1-chloroisoquinoline have been calculated, and the corresponding theoretical FT-IR and FT-Raman spectra have been simulated. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds. The presence of the chloro and methyl carboxylate groups in this compound would introduce characteristic vibrational frequencies. For instance, the C=O stretching vibration of the ester group would be expected to appear as a strong band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The C-O stretching vibrations would also be present, along with vibrations associated with the methyl group.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For 1-chloroisoquinoline, TD-DFT calculations have been performed to determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO). The introduction of the methyl carboxylate group at the 3-position would likely cause a shift in the absorption bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) due to its influence on the electronic structure of the isoquinoline ring.

Correlation of Calculated and Experimental Spectroscopic Data

A critical aspect of computational spectroscopy is the correlation of theoretical predictions with experimental measurements. For the theoretical vibrational spectra of 1-chloroisoquinoline, the calculated frequencies are often scaled by an empirical factor to achieve better agreement with the experimental FT-IR and FT-Raman data. This scaling accounts for the approximations inherent in the theoretical methods and the effects of the experimental conditions (e.g., solid state vs. gas phase). A good correlation between the scaled theoretical and experimental spectra provides confidence in the vibrational assignments.

Similarly, for the electronic spectra, the calculated λmax values from TD-DFT are compared with the experimental UV-Vis spectrum. While precise numerical agreement can be challenging to achieve, the calculations should reproduce the general features and trends observed in the experimental spectrum.

In the case of this compound, a direct correlation is hampered by the lack of published experimental IR, Raman, or UV-Vis spectra in the searched literature. However, based on the detailed studies of 1-chloroisoquinoline, it is anticipated that a similar level of agreement between theoretical and experimental data could be achieved for the title compound, provided experimental data becomes available.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Modes in 1-Chloroisoquinoline (Note: This data is for a related compound and serves as an illustrative example of the correlation process.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H Stretch (aromatic) | 3060 | 2938 | 3055 | 3060 |

| C=C Stretch (aromatic) | 1620 | 1555 | 1618 | 1620 |

| C-Cl Stretch | 780 | 749 | 775 | 780 |

Synthetic Utility and Applications As a Chemical Building Block

Precursor for Advanced Organic Synthesis

The strategic placement of reactive functional groups on the isoquinoline (B145761) scaffold of Methyl 1-chloroisoquinoline-3-carboxylate allows for its elaboration into more complex and functionally diverse molecules. The chlorine atom is susceptible to nucleophilic substitution, while the ester can be modified through various classical transformations, providing multiple avenues for synthetic diversification.

Synthesis of Complex Organic Molecules with Diverse Structural Motifs

This compound serves as a key starting material for assembling intricate organic molecules. The reactivity of the C1-chloro group is particularly advantageous in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds at this position, linking the isoquinoline core to various aryl, heteroaryl, or alkyl groups.

This reactivity allows for the construction of compounds with significant structural diversity. The ester functional group at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functionalities. It can also be reduced to an alcohol, providing another point for synthetic elaboration. These transformations enable the fusion of the isoquinoline core with other ring systems or the introduction of complex side chains, leading to novel molecular frameworks.

Construction of Novel Bioactive Scaffolds

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a broad range of biological activities. This compound is an excellent starting point for creating novel derivatives with potential therapeutic applications.

By leveraging the reactivity of the chloro and ester groups, medicinal chemists can systematically modify the isoquinoline structure to explore structure-activity relationships. For example, the introduction of specific substituents via cross-coupling reactions can lead to the development of potent enzyme inhibitors. Research has shown that isoquinoline-based compounds can act as inhibitors for kinases such as the c-Met kinase, which is implicated in cancer. nih.gov The synthesis of a series of triazolopyridazines substituted with a methylisoquinolinone moiety, derived from a related isoquinoline precursor, demonstrated strong inhibition of c-Met kinase and antiproliferative activity against gastric cancer cell lines. nih.gov This highlights the potential of using building blocks like this compound to access new bioactive chemical space.

Foundation for Nitrogen-Containing Heterocycles

Beyond its role in building complex acyclic and carbocyclic structures, this compound is a fundamental starting material for the synthesis of other nitrogen-containing heterocyclic systems. The inherent reactivity of the isoquinoline ring, combined with its functional handles, facilitates the construction of both simple and fused heterocyclic architectures.

Synthesis of Diversely Functionalized Isoquinolines and Core-Embedded Systems

The chlorine atom at the C1 position is a key functional group for derivatization. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of 1-substituted isoquinoline-3-carboxylates. This nucleophilic aromatic substitution provides a straightforward method for introducing diverse functional groups.

Furthermore, the isoquinoline core itself can be embedded within larger, more complex heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form fused-ring systems. Methodologies for creating thiazolo[2,3-α]isoquinolines often start from related dihydroisoquinoline precursors, showcasing how the core structure is used to build embedded systems. nih.gov

Preparation of Quinoline (B57606) and Related N-Heterocyclic Architectures

While the direct conversion of an isoquinoline to a quinoline is not a common transformation, the synthetic principles used to build isoquinolines can be conceptually related to quinoline synthesis. Both scaffolds are nitrogen-containing bicyclic aromatic systems. Synthetic strategies often involve the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the synthesis of tetrazolo[1,5-a]quinoline (B14009986) derivatives can be achieved from 2-chloroquinoline (B121035) precursors, which are structurally analogous to 1-chloroisoquinolines. This highlights the utility of halogenated aza-heterocycles as versatile intermediates in the synthesis of related ring systems. The development of greener synthetic approaches for quinoline-3-carboxylates underscores the importance of this structural class in medicinal chemistry. mdpi.com

Derivatization to Triazolo, Tetrazolo, and Coumarinoyl Isoquinoline Congeners

A significant application of this compound and related compounds is in the synthesis of fused heterocyclic systems where another ring is annulated to the isoquinoline core.

Triazolo-isoquinolines: The synthesis of thieme-connect.detriazolo[3,4-a]isoquinolines can be achieved from 1-substituted isoquinoline derivatives. researchgate.net For instance, the reaction of a 1-hydrazinylisoquinoline (B93899) (which can be prepared from a 1-chloroisoquinoline) with a suitable one-carbon component can lead to the formation of the fused triazole ring. These fused systems are of considerable interest due to their potential pharmaceutical applications. researchgate.net

Tetrazolo-isoquinolines: The synthesis of tetrazolo-fused heterocycles often involves the reaction of a chloro-substituted heterocycle with an azide (B81097) source, like sodium azide. In a reaction analogous to the synthesis of tetrazolo[1,5-a]quinolines from 2-chloroquinolines, a 1-chloroisoquinoline (B32320) can be converted to a 1-azidoisoquinoline (B14439438) intermediate. This intermediate can then undergo thermal or photochemical cyclization to yield the corresponding tetrazolo[1,5-a]isoquinoline.

Coumarinoyl-isoquinolines: While direct synthesis of coumarinoyl-isoquinolines from this compound is not extensively documented in the initial search results, the general strategy would involve coupling the isoquinoline core with a coumarin (B35378) moiety. This could potentially be achieved through a cross-coupling reaction where the chlorine at the C1 position is substituted by a suitably functionalized coumarin derivative, or by forming an amide or ester linkage between the two heterocycles after modification of the C3-ester group.

Strategic Building Block in Contemporary Medicinal Chemistry Research

This compound is a versatile heterocyclic compound that has garnered attention in medicinal chemistry for its utility as a strategic building block. Its rigid isoquinoline core, substituted with reactive functional groups—a chloro atom at the 1-position and a methyl carboxylate group at the 3-position—provides a valuable platform for the synthesis of complex molecular architectures with potential therapeutic applications.

Role as a Privileged Scaffold in Drug Design and Discovery Efforts

The concept of "privileged structures" is a cornerstone of modern drug design, referring to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.gov These frameworks serve as advantageous starting points for the development of new therapeutic agents. The isoquinoline ring system, the core of this compound, is widely recognized as such a privileged scaffold. nih.gov

Isoquinoline frameworks are integral components of numerous compounds demonstrating a wide array of pharmacological activities. nih.gov The inherent structural features of the isoquinoline nucleus allow it to present substituents in a well-defined three-dimensional arrangement, facilitating interactions with various biological receptors and enzymes. The utility of this scaffold is evident in its presence in drugs targeting a range of conditions. nih.govnih.gov The quinoline moiety, a closely related structure, is also considered a prime example of a privileged structure and is found in numerous approved anticancer drugs and clinical candidates, primarily topoisomerase and kinase inhibitors. nih.gov

The value of this compound lies in its functionalization, which allows for diversification of the core isoquinoline scaffold. The chlorine atom at the C-1 position can be readily displaced by various nucleophiles, enabling the introduction of diverse side chains. Simultaneously, the methyl carboxylate group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. This dual functionality makes it an easily accessible and well-understood scaffold for designing new drug candidates through established synthetic pathways. nih.gov

Table 1: Pharmacological Activities Associated with the Isoquinoline Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Antioxidant | nih.gov |

| Anti-inflammatory | nih.gov |

| Antimicrobial | nih.gov |

| Antidepressant | nih.gov |

| Enzyme Inhibitory | nih.gov |

Integration into Conformationally Constrained Molecular Designs (e.g., Proline Mimetics)

In peptide and protein science, controlling molecular conformation is crucial for modulating biological activity. Proline, a unique proteinogenic amino acid, imparts significant conformational restrictions on the peptide backbone due to its cyclic side chain. sigmaaldrich.com This has led to the development of proline analogues, or mimetics, that impose even greater conformational rigidity to study and enhance peptide bioactivity. sigmaaldrich.comnih.gov These mimetics are valuable tools for tuning the biological and physicochemical properties of peptides. sigmaaldrich.com

This compound serves as an excellent starting material for creating such conformationally constrained designs. The inherent rigidity of the bicyclic isoquinoline ring system can be exploited to mimic the structural constraints of proline and its analogues. By incorporating this scaffold into larger molecules, chemists can restrict the conformational freedom of the peptide chain, potentially locking it into a bioactive conformation. nih.gov